molecular formula C12H20N2O2S B8683360 tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate

tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate

Cat. No.: B8683360
M. Wt: 256.37 g/mol
InChI Key: WGBCABQEYMXJDU-UHFFFAOYSA-N
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Description

tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate is a compound that features a thiophene ring, an amino group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The tert-butyl ester group in tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate provides steric hindrance, which can influence the compound’s reactivity and interaction with biological targets. This makes it unique compared to its methyl and ethyl ester counterparts .

Properties

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-thiophen-3-ylpropyl)carbamate

InChI

InChI=1S/C12H20N2O2S/c1-12(2,3)16-11(15)14-6-4-10(13)9-5-7-17-8-9/h5,7-8,10H,4,6,13H2,1-3H3,(H,14,15)

InChI Key

WGBCABQEYMXJDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CSC=C1)N

Origin of Product

United States

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